molecular formula C8H9ClO3 B1347567 Ethyl 5-(chloromethyl)furan-2-carboxylate CAS No. 2528-00-9

Ethyl 5-(chloromethyl)furan-2-carboxylate

Cat. No. B1347567
Key on ui cas rn: 2528-00-9
M. Wt: 188.61 g/mol
InChI Key: JBACYJRMCXLIQU-UHFFFAOYSA-N
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Patent
US08362057B2

Procedure details

To a solution of 100 g (0.71 M) of ethyl 2-furoate in 250 ml of dichloromethane are added 30.6 g (1.02 M) of paraformaldehyde and 25.4 g (0.19 M) of zinc chloride. Gaseous hydrogen chloride is passed into the reaction medium. An exothermic reaction is observed, and the temperature reaches 35° C. The evolution of gas is maintained up to the end of the reaction, which is monitored by thin-layer chromatography (TLC). The product obtained is then purified by chromatography on silica using dichloromethane as eluent, to give 134.6 g of ethyl 5-chloromethylfuran-2-carboxylate in the form of a colourless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH2:9][CH3:10])=[O:7].C=O.Cl.[Cl:14][CH2:15]Cl>[Cl-].[Zn+2].[Cl-]>[Cl:14][CH2:15][C:5]1[O:1][C:2]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:3][CH:4]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)OCC
Name
Quantity
30.6 g
Type
reactant
Smiles
C=O
Name
Quantity
250 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
25.4 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
CUSTOM
Type
CUSTOM
Details
reaches 35° C
TEMPERATURE
Type
TEMPERATURE
Details
The evolution of gas is maintained up to the end of the reaction, which
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is then purified by chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 134.6 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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